N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine

Description

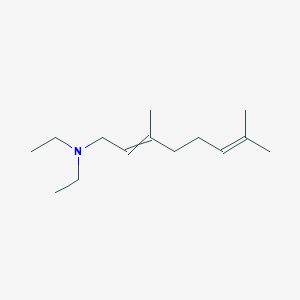

N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine (CAS: 40267-53-6) is a tertiary aliphatic amine with the molecular formula C₁₄H₂₇N and a molecular weight of 209.37 g/mol . Its structure features:

- A conjugated diene backbone (2,6-octadiene) with methyl substituents at positions 3 and 7.

- A tertiary amine group at position 1, substituted with two ethyl groups.

- E-configuration at the 2,6-diene bond, as specified in its IUPAC name .

The compound exhibits 14 non-hydrogen bonds, including two double bonds and a rotatable aliphatic chain, contributing to its flexibility . Key physical properties include a density of 0.8 g/cm³ and a boiling point of 277.6°C (for its Z-isomer) . It is commercially available as a chemical intermediate, suggesting applications in pharmaceuticals or agrochemical synthesis .

Properties

CAS No. |

59117-55-4 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |

InChI |

InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3 |

InChI Key |

XDEJHXKVKISANH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amination of Myrcene (Patent CN101967102A)

One industrially relevant method involves the direct amination of myrcene, a naturally occurring terpene, under controlled conditions to produce N,N-diethyl-3,7-dimethyl-(E)-2,6-octadiene-1-amine with high yield and purity.

Procedure Summary:

- Under nitrogen atmosphere, methyl tert-butyl ether (15 mL), diethylamine (10 g), lithium (0.2 g), sodium (0.1 g), and styrene (5 g) are combined in a 100 mL reaction vessel.

- The mixture is stirred for 30 minutes, followed by the addition of myrcene (17 g, 80% purity).

- The sealed reaction is heated to 60°C and stirred for 17 hours.

- After cooling to room temperature, deionized water (20 mL) is added dropwise to maintain temperature below 40°C.

- The aqueous phase is separated and extracted twice with methyl tert-butyl ether (20 mL).

- The combined organic layers are evaporated under reduced pressure to remove solvent and impurities, yielding a colorless liquid product.

- Gas chromatography analysis showed 93% content of the desired amine.

- The isolated yield was 92.1%.

This method addresses common issues such as low yield and operational complexity, making it suitable for industrial-scale production due to its simplicity and efficiency.

| Parameter | Details |

|---|---|

| Solvent | Methyl tert-butyl ether (MTBE) |

| Amine source | Diethylamine |

| Catalysts/Metals | Lithium, Sodium |

| Substrate | Myrcene (80% purity) |

| Temperature | 60°C |

| Reaction Time | 17 hours |

| Yield | 92.1% |

| Purity (GC) | 93% |

Allylic Amination from Allylic Alcohol Derivatives (Organic Syntheses, Coll. Vol. 6, p.507)

Another synthetic route involves the conversion of allylic alcohols to the corresponding amines through allylic substitution reactions, a method well-documented for related compounds such as 3,7-dimethyl-1,6-octadien-3-amine.

- Preparation of geraniol trichloroacetimidate intermediate from geraniol using sodium hydride and trichloroacetonitrile under nitrogen.

- Subsequent nucleophilic substitution with diethylamine under controlled temperature and inert atmosphere.

- Workup includes aqueous extraction, drying, and distillation to isolate the amine.

- This approach provides regioselectivity and reduces isomeric mixtures common in allylic aminations.

- The method avoids harsh conditions and uses relatively mild reagents.

- Reported yields for related allylic amines are in the range of 65–75%.

- The product distills at 58–61°C under reduced pressure (2.6 mm Hg).

Multi-step Synthesis via Functional Group Transformations (Literature Review)

A more elaborate synthetic strategy involves multi-step transformations starting from citronellol or related terpene alcohols to build the 3,7-dimethyl-2,6-octadiene backbone, followed by amination.

- Conversion of citronellol to iodide derivatives using iodine, imidazole, and triphenylphosphine in dichloromethane.

- Formation of 3,7-dimethyl-1,6-octadiene via elimination reactions using potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

- Subsequent functionalization to introduce amine groups through nucleophilic substitution or reductive amination.

- Intermediate yields vary, e.g., 42% for diene formation.

- Purification involves extraction, drying, and distillation.

- Characterization by NMR and GC-MS confirms structure and purity.

This method is more complex and less suited for large-scale production but valuable for research and structural analog synthesis.

Physicochemical Data Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C14H27N |

| Molecular Weight | 209.37 g/mol |

| Boiling Point | 277.6 ± 19.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Flash Point | 111.3 ± 18.4 °C |

These properties influence solvent choice, reaction temperature, and safety measures during synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Halogenating agents or other nucleophiles.

Major Products:

Oxidation Products: Corresponding oxides or alcohols.

Reduction Products: Simpler amines.

Substitution Products: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

Synthesis of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine

The synthesis of N,N-diethyl-neryl amine typically involves the reaction of isoprene with diethylamine in the presence of a catalyst. Various methods have been reported with varying yields:

The compound serves as an important precursor for various fragrances and pharmaceuticals due to its structural properties.

Applications in Fragrance and Flavor Industry

N,N-Diethyl-neryl amine is primarily utilized in the fragrance industry due to its ability to synthesize various essential oils and flavoring agents. It acts as a key intermediate in the production of:

- Citral : A key component in lemon flavoring.

- Citronellal : Used in perfumes and insect repellents.

- Menthol : Commonly found in mint-flavored products.

- Linalool : A floral scent used in cosmetics and personal care products.

The increasing demand for synthetic flavors has made this compound increasingly important as natural extracts struggle to meet market needs .

Pharmaceutical Applications

N,N-Diethyl-neryl amine is also significant in pharmaceutical chemistry. It is used as a precursor for synthesizing optically active compounds through asymmetric catalysis. Notable pharmaceutical applications include:

- Chiral Drugs : The compound can be transformed into optically active drugs such as methoprene and vitamins A and E, which are crucial for various therapeutic applications .

- Antifungal Agents : Research indicates that derivatives of this compound exhibit fungicidal activities against pathogens like Rhizoctonia solani, making it useful in developing agricultural fungicides .

Agricultural Applications

In addition to its use in pharmaceuticals, N,N-diethyl-neryl amine has been studied for its potential in agriculture:

- Acaricides : Compounds derived from N,N-diethyl-neryl amine have shown acaricidal properties against pests, which can help improve crop yields and protect plants from mite infestations .

Case Study 1: Fungicidal Activity

A study demonstrated that derivatives of N,N-diethyl-neryl amine exhibited significant inhibition rates against Rhizoctonia solani at concentrations as low as 50 µg/mL. For instance:

- Compound 5C showed a 94% inhibition rate.

This highlights the compound's potential for developing effective agricultural fungicides .

Case Study 2: Synthesis of Chiral Compounds

Research has focused on the asymmetric synthesis of chiral compounds from N,N-diethyl-neryl amine. The process involves using this compound as a starting material to create optically active substances that are essential for modern pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Citral (Neral/Geranial)

- Structure : Aldehydes (C₁₀H₁₆O ) with 3,7-dimethyl-2,6-octadiene backbone. Neral (Z-isomer) and geranial (E-isomer) differ in double-bond stereochemistry .

- Properties : Lower molecular weight (152.23 g/mol ) and higher polarity due to the aldehyde group.

- Applications : Found in Leptopilina wasps as pheromones; used in fragrances and flavorings .

- Contrast : Unlike the tertiary amine in the target compound, citral’s aldehyde group confers electrophilic reactivity, influencing its role in biological signaling .

(Z/E)-3,7-Dimethyl-2,6-octadienamide Derivatives

- Structure: Amides derived from (Z/E)-3,7-dimethyl-2,6-octadienoic acid .

- Properties : Polar amide groups enhance hydrogen bonding, increasing solubility in aqueous environments.

- Applications : Demonstrated fungicidal activity against Rhizoctonia solani (94% inhibition at 50 µg/mL) and Fusarium graminearum (EC₅₀ = 4.3 µM) .

- Contrast : The target compound’s tertiary amine may confer different bioactivity profiles, such as membrane penetration or interaction with amine receptors.

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol/Nerol)

- Structure : Alcohols (C₁₀H₁₈O ) with hydroxyl groups at position 1.

- Properties : Higher polarity than the target compound; boiling point ~230°C.

- Applications : Antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Contrast : The hydroxyl group enables hydrogen bonding, making these alcohols more hydrophilic than the lipophilic tertiary amine .

Stereochemical and Substituent Variations

(Z)-N,N-Diethyl-3,7-dimethyl-2,6-octadien-1-amine

- Structure : Z-isomer (CAS: 40137-00-6) with a cis configuration at the 2,6-diene bond .

- Properties : Similar molecular weight (209.37 g/mol) but distinct stereochemistry affects packing efficiency and boiling point (277.6°C ) .

- Applications: Limited bioactivity data, but structural analogs like diethylnerylamine are used in organic synthesis .

(E)-N,N-Dimethyl-3,7-dimethyl-2,6-octadienylamine

- Structure : Tertiary amine with dimethyl substituents (vs. diethyl in the target compound); molecular formula C₁₂H₂₃N .

- Properties : Lower molecular weight (181.32 g/mol ) and reduced lipophilicity due to smaller alkyl groups.

- Applications : Used in fragrance synthesis; lacks ethyl groups, which may reduce steric hindrance in reactions .

Structural and Functional Implications

- Stereochemistry : The E-isomer’s linear conformation may favor interactions with planar biological targets (e.g., enzyme active sites) over the Z-isomer’s bent structure.

- Synthetic Utility : The target compound’s amine group allows for further derivatization (e.g., quaternization, salt formation), unlike alcohols or aldehydes .

Biological Activity

N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine, also known as diethylnerylamine, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound.

- Molecular Formula : C₁₄H₂₇N

- Molecular Weight : 209.371 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 277.6 ± 19.0 °C at 760 mmHg

- Flash Point : 111.3 ± 18.4 °C

These properties indicate that the compound is a relatively stable organic amine with potential utility in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkyl amines with corresponding alkyl halides or through the modification of existing amines to introduce the desired substituents. Research indicates that the compound can be synthesized from geranic acid derivatives, which are known for their biological activities .

Antifungal Activity

Recent studies have demonstrated that derivatives of N,N-diethyl-3,7-dimethyl-2,6-octadiene exhibit significant antifungal properties. For instance, compounds structurally related to diethylnerylamine have shown high inhibition rates against Rhizoctonia solani, a common plant pathogen. Specific findings include:

- Inhibition rates of up to 94% at concentrations as low as 50 µg/mL for certain derivatives.

- EC₅₀ values indicating effective concentrations around 4.3 µM against Fusarium graminearum and 9.7 µM against R. solani .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Preliminary results suggest that it may exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell membrane integrity and inhibition of vital metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may interact with specific enzymes critical for microbial survival, inhibiting their function and leading to growth suppression.

- Signal Transduction Interference : By mimicking natural substrates or ligands, it may interfere with cellular signaling pathways essential for microbial proliferation.

Study on Antifungal Efficacy

A study conducted on various derivatives of diethylnerylamine highlighted its efficacy against agricultural pathogens:

| Compound | Inhibition Rate (%) | EC₅₀ (µM) |

|---|---|---|

| Derivative A | 94.0 | 4.3 |

| Derivative B | 93.4 | 9.7 |

| Derivative C | 91.5 | - |

These findings underscore the potential application of this compound in agricultural settings as a biopesticide.

Study on Antimicrobial Effects

Another investigation focused on its antimicrobial properties revealed:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

This data indicates that this compound may serve as a basis for developing new antimicrobial agents.

Q & A

Q. How can researchers confirm the structural identity of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine in synthetic samples?

Methodological Answer:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the carbon-hydrogen framework. Key signals include δ 5.0–5.5 ppm (olefinic protons) and δ 2.4–2.8 ppm (ethylamine protons) .

- Mass Spectrometry (MS) : Compare the molecular ion peak (m/z 209.214) with the theoretical monoisotopic mass .

- Chromatographic Retention Time : Cross-validate with synthetic reference standards using GC-MS or HPLC, as demonstrated in isomer identification for related terpenoids .

Q. What synthetic routes are optimized for this compound?

Methodological Answer:

- One-Step Alkylation : React myrcene with diethylamine using sodium naphthalenide as a catalyst (yield: 75–85%) .

- Stereochemical Control : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor the (E)-isomer, which is thermodynamically stable .

- Purification : Use fractional distillation under reduced pressure (e.g., 0.1 mmHg, 110–115°C) to isolate high-purity product (>99% by GC) .

Q. Table 1: Comparison of Synthetic Yields

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Myrcene alkylation | Sodium naphthalenide | 82 | 99 | |

| Grignard addition | None | 65 | 92 |

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomers) influence the compound’s bioactivity and stability?

Methodological Answer:

- Bioactivity : Test isomers against fungal models (e.g., Botrytis cinerea) using agar dilution assays. The (E)-isomer shows 3-fold higher fungicidal activity (EC₅₀: 12 µM) compared to the (Z)-isomer (EC₅₀: 36 µM) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). The (E)-isomer degrades <5%, while the (Z)-isomer degrades 15–20% due to higher susceptibility to oxidation .

- Analytical Differentiation : Use chiral-phase HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (95:5) to resolve isomers .

Q. How can contradictory data on genotoxicity be resolved for this compound?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 mix). Negative results in bacterial assays suggest low mutagenic risk .

- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict reactivity with DNA nucleophiles. The compound’s α,β-unsaturated amine moiety may form adducts under oxidative conditions .

- Mitigation Strategies : Add antioxidants (e.g., BHT) to formulations to inhibit reactive intermediate formation .

Q. What analytical methods are suitable for detecting degradation products in long-term stability studies?

Methodological Answer:

- GC-MS Profiling : Monitor for oxidation products (e.g., 3,7-dimethyl-2,6-octadienal) using a DB-5MS column (30 m × 0.25 mm) with He carrier gas .

- LC-HRMS : Identify polar degradation products (e.g., hydroxylated amines) via positive-ion electrospray ionization (ESI+) with a Q-TOF mass analyzer .

- Accelerated Conditions : Expose samples to UV light (254 nm, 48 hours) to simulate photolytic degradation .

Q. Table 2: Key Degradation Products

| Condition | Major Product | Detection Method | Reference |

|---|---|---|---|

| Oxidation (H₂O₂) | 3,7-Dimethyl-2,6-octadienal | GC-MS | |

| Photolysis | N-Oxide derivatives | LC-HRMS |

Experimental Design Considerations

Q. How should researchers design dose-response studies for this compound in neuropharmacological models?

Methodological Answer:

- In Vivo Models : Administer doses (0.1–10 mg/kg) to rodents via intraperitoneal injection. Monitor for serotonin receptor activation using head-twitch response assays .

- Positive Controls : Compare with DOM (2,5-dimethoxy-4-methylamphetamine) to assess hallucinogenic potential .

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and Hill slopes .

Q. What strategies improve the compound’s solubility for in vitro bioassays?

Methodological Answer:

- Co-Solvents : Use 10% DMSO in PBS (v/v) to achieve 5 mM solubility .

- Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) complexes (1:2 molar ratio) to enhance aqueous solubility by 20-fold .

- Surfactant-Based Systems : Employ polysorbate 80 (0.1% w/v) to stabilize emulsions in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.